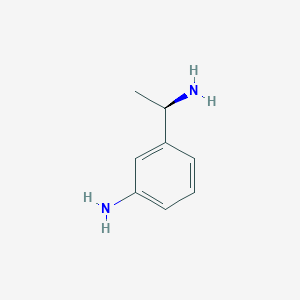

(R)-3-(1-aminoethyl)benzenamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

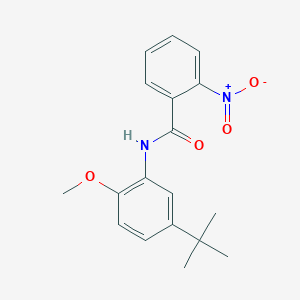

“®-3-(1-aminoethyl)benzenamine” is a chemical compound with the CAS Number: 1202057-39-3 and a linear formula of C8H12N2 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of “®-3-(1-aminoethyl)benzenamine” is represented by the linear formula C8H12N2 . The compound’s molecular weight is 136.19 .Wissenschaftliche Forschungsanwendungen

Acetylcholinesterase Inhibitors for Memory Enhancement

A series of compounds related to (R)-3-(1-aminoethyl)benzenamine were designed, synthesized, and evaluated for their acetylcholinesterase inhibitory activity, which is crucial for memory enhancement. These compounds demonstrated significant memory-enhancing activity in animal models, comparable or superior to the reference drug piracetam, without displaying central nervous system-related side effects. The study emphasizes the potential of these compounds as therapeutic agents for cognitive disorders (Malik et al., 2017).

Luminescent Rhenium(I) Complexes for Biomolecular Interactions

Research on bifunctional luminescent rhenium(I) complexes incorporating this compound derivatives demonstrated their utility in biomolecular interaction studies. These complexes exhibit intense and long-lived emission, making them suitable for studying interactions with DNA, providing valuable tools for biochemical and molecular biology research (Lo and Tsang, 2004).

Langmuir-Blodgett Films for Optoelectronic Applications

The synthesis of ruthenium(II) complexes with long hydrocarbon chains incorporating this compound demonstrated their potential in forming Langmuir-Blodgett films, which are significant for optoelectronic applications. These films exhibit unique electrochemical and photophysical properties, including second-harmonic-generation behavior, highlighting their utility in the development of advanced optoelectronic devices (Chu and Yam, 2001).

Nitrite Detection in Environmental Monitoring

Functionalized platinum nanoparticles (PtNPs) modified with this compound derivatives were used to develop an electrochemical method for nitrite detection. This innovative approach enables sensitive detection of nitrite ions, crucial for environmental monitoring and ensuring water safety. The method demonstrates potential for real-time monitoring of nitrite levels in various water sources, contributing to environmental protection and public health (Miao et al., 2011).

Safety and Hazards

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for (R)-3-(1-aminoethyl)benzenamine involves the conversion of a starting material into an intermediate, which is then further modified to yield the final product. The key steps in this pathway include protection of the amine group, alkylation, deprotection, and resolution of the chiral center.", "Starting Materials": ["(R)-phenylethylamine", "benzaldehyde", "hydrogen chloride", "sodium hydroxide", "sodium borohydride", "acetic anhydride", "hydrochloric acid", "sodium bicarbonate", "diethyl ether", "water"], "Reaction": [ "Protection of the amine group: (R)-phenylethylamine is reacted with acetic anhydride and a catalytic amount of hydrogen chloride to form the corresponding acetamide derivative.", "Alkylation: The acetamide derivative is treated with benzaldehyde and sodium borohydride to yield the corresponding imine intermediate.", "Deprotection: The imine intermediate is hydrolyzed with hydrochloric acid to remove the acetamide protecting group and reveal the free amine.", "Resolution of the chiral center: The free amine is reacted with a chiral resolving agent, such as tartaric acid or di-p-toluoyl-L-tartaric acid, to yield the final product, (R)-3-(1-aminoethyl)benzenamine.", "Purification: The crude product is purified by recrystallization or column chromatography using a suitable solvent system, such as diethyl ether and water, or a mixture of methanol and dichloromethane." ] } | |

CAS-Nummer |

1202057-39-3 |

Molekularformel |

C8H14Cl2N2 |

Molekulargewicht |

209.11 g/mol |

IUPAC-Name |

3-[(1R)-1-aminoethyl]aniline;dihydrochloride |

InChI |

InChI=1S/C8H12N2.2ClH/c1-6(9)7-3-2-4-8(10)5-7;;/h2-6H,9-10H2,1H3;2*1H/t6-;;/m1../s1 |

InChI-Schlüssel |

RENRWCYHHGLPIN-QYCVXMPOSA-N |

Isomerische SMILES |

C[C@H](C1=CC(=CC=C1)N)N.Cl.Cl |

SMILES |

CC(C1=CC(=CC=C1)N)N |

Kanonische SMILES |

CC(C1=CC(=CC=C1)N)N.Cl.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzamide](/img/structure/B506392.png)

![4-(difluoromethoxy)-N-[1-(4-methylphenyl)ethyl]benzamide](/img/structure/B506399.png)

![5-[(2-chlorophenoxy)methyl]-N-(2,4-difluorophenyl)furan-2-carboxamide](/img/structure/B506401.png)

![Methyl 2-{[4-(difluoromethoxy)-3-methoxybenzoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B506402.png)

![3,5-Dimethyl-1-[(4-methylphenyl)methyl]-4-nitropyrazole](/img/structure/B506403.png)

![5-(4-Chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B506404.png)

![3,6-diamino-N-(3-bromophenyl)-5-cyanothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B506412.png)

![3-Allyl-2-thioxo-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B506414.png)